molecular formula C6H7FN2O B13648579 2-Fluoro-3-methoxypyridin-4-amine

2-Fluoro-3-methoxypyridin-4-amine

Cat. No.: B13648579
M. Wt: 142.13 g/mol
InChI Key: RSKPKXZCTDPAJU-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxypyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxypyridin-4-amine typically involves the introduction of a fluorine atom and a methoxy group onto a pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorine source reacts with a pyridine derivative under basic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents onto the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxypyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-Fluoro-3-methoxypyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors involved in disease pathways, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methoxypyridin-4-amine is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

2-fluoro-3-methoxypyridin-4-amine

InChI

InChI=1S/C6H7FN2O/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3,(H2,8,9)

InChI Key

RSKPKXZCTDPAJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1F)N

Origin of Product

United States

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